N-{4-[2-(2,6-Dioxo-4-phenylpiperidin-1-yl)ethoxy]phenyl}acetamide
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Overview
Description
N-{4-[2-(2,6-Dioxo-4-phenylpiperidin-1-yl)ethoxy]phenyl}acetamide is a chemical compound that features a piperidine ring bound to a phenyl group, with an acetamide group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(2,6-Dioxo-4-phenylpiperidin-1-yl)ethoxy]phenyl}acetamide typically involves the following steps:
Formation of 2,6-Dioxo-4-phenylpiperidine: This intermediate can be synthesized by reacting phenylacetic acid with piperidine under specific conditions.
Ethoxylation: The 2,6-Dioxo-4-phenylpiperidine is then reacted with ethylene oxide to introduce the ethoxy group.
Acetylation: The final step involves the acetylation of the phenyl ring using acetic anhydride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(2,6-Dioxo-4-phenylpiperidin-1-yl)ethoxy]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-{4-[2-(2,6-Dioxo-4-phenylpiperidin-1-yl)ethoxy]phenyl}acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[2-(2,6-Dioxo-4-phenylpiperidin-1-yl)ethoxy]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-Phenylpiperidine: A base structure for various opioids.
N-Phenyl-4-piperidinamine: Another derivative with potential pharmacological properties.
Uniqueness
N-{4-[2-(2,6-Dioxo-4-phenylpiperidin-1-yl)ethoxy]phenyl}acetamide is unique due to its specific structural features, such as the presence of both the ethoxy and acetamide groups, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
CAS No. |
89914-27-2 |
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Molecular Formula |
C21H22N2O4 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[4-[2-(2,6-dioxo-4-phenylpiperidin-1-yl)ethoxy]phenyl]acetamide |
InChI |
InChI=1S/C21H22N2O4/c1-15(24)22-18-7-9-19(10-8-18)27-12-11-23-20(25)13-17(14-21(23)26)16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3,(H,22,24) |
InChI Key |
AEZDGXGDLAVULK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCCN2C(=O)CC(CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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